molecular formula C17H17N5O B5594471 5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine

5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5594471
M. Wt: 307.35 g/mol
InChI Key: AEUZJCOAILDNSI-UHFFFAOYSA-N
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Description

5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.14331018 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound 5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their structural diversity and complexity. Research efforts have led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines, highlighting the versatility of these compounds in generating new chemical entities. For instance, Orlov et al. (1988) demonstrated the synthesis of dihydro-1,2,4-triazolo[1,5-a]pyrimidine derivatives through condensation reactions, emphasizing the structural elucidation by x-ray diffraction analysis (Orlov, Desenko, Potekhin, & Struchkov, 1988). Similarly, synthetic methodologies have been developed to obtain diverse derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, showcasing the chemical flexibility and potential for structural innovation within this compound class (Pyatakov et al., 2015).

Pharmacological Activities

The pharmacological landscape of [1,2,4]triazolo[1,5-a]pyrimidines is broad, encompassing activities such as anticancer, antimicrobial, anti-tubercular, and adenosine antagonism. Merugu et al. (2022) provide a comprehensive overview of the synthetic strategies and medicinal applications of [1,2,4]triazolo[1,5-a]pyrimidine analogs, underscoring their significance in the development of new therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022). These compounds have been found to possess a range of biological activities, making them valuable in drug discovery and development processes.

Supramolecular Chemistry

The structural attributes of [1,2,4]triazolo[1,5-a]pyrimidines also extend to their utility in supramolecular chemistry. Fonari et al. (2004) explored the formation of novel supramolecular assemblies using pyrimidine derivatives, highlighting the role of hydrogen bonding in creating complex structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). This research underscores the potential of [1,2,4]triazolo[1,5-a]pyrimidines in constructing intricate molecular architectures, which could have implications in materials science and nanotechnology.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-11(2)15-7-14(20-17-18-10-19-22(15)17)16(23)21-8-12-5-3-4-6-13(12)9-21/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUZJCOAILDNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=NC=NN12)C(=O)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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